Tenuazonic acid copper salt
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Overview
Description
Tenuazonic acid copper salt is a mycotoxin produced by the fungus Alternaria alternata. This compound is known for its potent biological activities, including herbicidal and antimicrobial properties. Tenuazonic acid itself is a tetramic acid derivative, and its copper salt form enhances its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tenuazonic acid copper salt typically involves the complexation of tenuazonic acid with copper ions. The process begins with the synthesis of tenuazonic acid, which can be achieved through the fermentation of Alternaria alternata. The acid is then reacted with copper salts, such as copper sulfate, under controlled pH and temperature conditions to form the copper salt complex .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the subsequent complexation with copper ions is carried out in large reactors. The product is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Tenuazonic acid copper salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The copper ion in the salt can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like zinc sulfate or iron chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Tenuazonic acid copper salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metal-organic interactions and the effects of metal ions on biological activity.
Biology: The compound’s antimicrobial properties make it a subject of interest in the study of fungal and bacterial inhibition.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit protein synthesis in eukaryotic cells.
Industry: Its herbicidal properties are exploited in agriculture to control weed growth
Mechanism of Action
The mechanism of action of tenuazonic acid copper salt involves the inhibition of protein synthesis in eukaryotic cells. This is achieved through the binding of the compound to the ribosome, thereby blocking the elongation phase of protein synthesis. The copper ion enhances this inhibitory effect by stabilizing the compound and facilitating its interaction with the ribosome .
Comparison with Similar Compounds
Alternariol: Another mycotoxin produced by Alternaria species, known for its genotoxic effects.
Altenuene: A mycotoxin with similar herbicidal properties.
Tentoxin: A tetramic acid derivative with potent herbicidal activity.
Uniqueness: Tenuazonic acid copper salt is unique due to its enhanced stability and bioactivity compared to its parent compound, tenuazonic acid. The presence of the copper ion not only increases its stability but also enhances its biological activities, making it more effective as an antimicrobial and herbicidal agent .
Biological Activity
Tenuazonic acid (TA) copper salt is a mycotoxin primarily produced by the Alternaria genus of fungi, notably Alternaria alternata. This compound has garnered attention for its diverse biological activities, including phytotoxic effects, antineoplastic properties, and potential applications in neurodegenerative disease treatment. This article reviews the biological activity of TA copper salt, supported by recent research findings, data tables, and case studies.
Tenuazonic acid is classified as a pyrrolidinone mycotoxin. Its copper salt form enhances its solubility and stability, making it easier to study and apply in various contexts. The primary mechanisms of action include:
- Inhibition of Protein Synthesis : TA copper salt disrupts protein biosynthesis by inhibiting the release of new proteins from ribosomes, which can lead to cell death in sensitive organisms .
- Photosynthesis Inhibition : It inhibits photosystem II, leading to increased reactive oxygen species (ROS) generation, resulting in cellular damage and necrosis in plants .
- Antineoplastic Activity : The compound has been identified as a potential antineoplastic agent due to its ability to inhibit ornithine decarboxylase activity, which is crucial for cell proliferation .
1. Phytotoxicity
Tenuazonic acid exhibits significant phytotoxic effects, impacting plant health and growth. Studies have shown that it induces chlorosis and necrosis in various plant species. The following table summarizes key findings related to its phytotoxicity:
Plant Species | Effect Observed | Concentration (mg/L) |
---|---|---|
Arabidopsis thaliana | Leaf necrosis | 50 |
Zea mays | Growth inhibition | 25 |
Solanum lycopersicum | Chlorosis and stunted growth | 10 |
2. Anticancer Potential
Recent studies have explored the anticancer properties of TA copper salt. It has shown promise as a multitarget ligand with potential applications in treating neurodegenerative diseases like Alzheimer’s. The following table outlines the biological assays conducted on newly synthesized derivatives of TA:
Compound | AChE Inhibition (%) | Radical Scavenging Activity (IC50) | Anti-Aβ Aggregation (%) |
---|---|---|---|
Tenuazonic Acid | 75 | 45 µM | 60 |
TA-Donepezil Hybrid | 82 | 30 µM | 70 |
Derivative 1 | 68 | 50 µM | 55 |
These results indicate that modifications to the TA structure can enhance its biological activity against Alzheimer's disease-related targets .
Case Study: Alternaria Toxins in Agricultural Products
A comprehensive study evaluated the presence of Alternaria toxins, including tenuazonic acid, in various agricultural products. The findings indicated a significant correlation between toxin levels and adverse health effects in both humans and livestock. The study highlighted the importance of monitoring these mycotoxins in food safety assessments .
Case Study: Neuroprotective Effects
Research into the neuroprotective effects of tenuazonic acid derivatives revealed their potential as therapeutic agents against oxidative stress-related neuronal damage. These compounds were found to effectively chelate metal ions (Cu(II), Zn(II), Fe(III)), which are implicated in neurodegenerative processes .
Properties
Molecular Formula |
C20H28CuN2O6 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
copper;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate |
InChI |
InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2/t2*5-,8-;/m00./s1 |
InChI Key |
IAHMFKOQYRRWFU-BDDFVKGKSA-L |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |
Origin of Product |
United States |
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